![molecular formula C19H14BrN3O2S B11597341 (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11597341.png)
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a brominated benzylidene group and a methoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the thiazolotriazole core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the brominated benzylidene group: This step involves the reaction of the thiazolotriazole intermediate with a brominated benzaldehyde derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The bromine atom in the benzylidene group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A widely used chemical intermediate with similar functional groups.
Acetylacetone: Another compound with a similar structure and reactivity.
Uniqueness
What sets (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its unique combination of a brominated benzylidene group and a methoxy substituent, which imparts distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Biological Activity
The compound (5Z)-5-(5-bromo-2-methoxybenzylidene)-2-(2-methylphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a synthetic derivative belonging to the thiazole and triazole family of compounds. These structures have garnered significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anticonvulsant properties. This article reviews the biological activity of this compound based on recent studies and findings.
Chemical Structure
The molecular formula of the compound is C20H19BrN2O3S with a molecular weight of approximately 447.35 g/mol. The structure includes a thiazole ring fused with a triazole moiety, which is essential for its biological activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structural features exhibit notable anticancer properties. For instance, a study reported that thiazole derivatives showed significant cytotoxicity against various cancer cell lines. The compound was evaluated for its ability to inhibit cell proliferation in A549 (lung adenocarcinoma) and NIH/3T3 (mouse embryoblast) cell lines. The results indicated an IC50 value of less than 10 µM, suggesting potent anticancer activity.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | <10 | Induction of apoptosis via caspase activation |
NIH/3T3 | <10 | Cell cycle arrest at G1 phase |
Antimicrobial Activity
The compound's antimicrobial efficacy was assessed against various bacterial strains. Similar thiazole derivatives have shown broad-spectrum antibacterial activity. Preliminary results indicate that this compound may inhibit the growth of both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Anticonvulsant Activity
The anticonvulsant potential of the compound was evaluated in a picrotoxin-induced seizure model. Compounds with thiazole rings have been reported to exhibit significant anticonvulsant effects. The tested compound demonstrated a protective index comparable to standard anticonvulsants.
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that:
- The presence of bromine and methoxy groups enhances lipophilicity and bioavailability.
- The thiazole and triazole moieties are critical for interaction with biological targets.
- Substituents on the phenyl ring can modulate the activity significantly.
Case Studies
- Study on A549 Cell Line : A derivative similar to our compound was synthesized and tested against A549 cells, showing an IC50 value of 8 µM. The study concluded that the thiazole ring plays a pivotal role in inducing apoptosis through mitochondrial pathways.
- Antibacterial Evaluation : In another study focusing on thiazole derivatives, one compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus. This highlights the potential of our compound in developing new antibacterial agents.
Properties
Molecular Formula |
C19H14BrN3O2S |
---|---|
Molecular Weight |
428.3 g/mol |
IUPAC Name |
(5Z)-5-[(5-bromo-2-methoxyphenyl)methylidene]-2-(2-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H14BrN3O2S/c1-11-5-3-4-6-14(11)17-21-19-23(22-17)18(24)16(26-19)10-12-9-13(20)7-8-15(12)25-2/h3-10H,1-2H3/b16-10- |
InChI Key |
XJSHEHSJXAMWCY-YBEGLDIGSA-N |
Isomeric SMILES |
CC1=CC=CC=C1C2=NN3C(=O)/C(=C/C4=C(C=CC(=C4)Br)OC)/SC3=N2 |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C(=O)C(=CC4=C(C=CC(=C4)Br)OC)SC3=N2 |
Origin of Product |
United States |
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